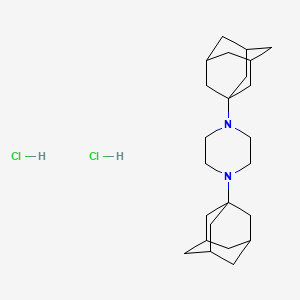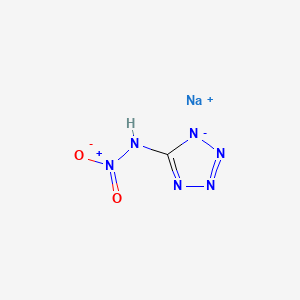
Einecs 262-223-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Silica, vitreous, is a form of silicon dioxide (SiO₂) and is commonly found in nature as quartz. It is widely used in various industries due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silica, vitreous, can be synthesized through several methods, including:
Sol-Gel Process: This method involves the hydrolysis and condensation of silicon alkoxides (e.g., tetraethyl orthosilicate) in the presence of water and a catalyst. The resulting gel is then dried and heated to form vitreous silica.
Flame Hydrolysis: Silicon tetrachloride (SiCl₄) is vaporized and reacted with hydrogen and oxygen in a flame, producing silica particles that are then fused to form vitreous silica.
Chemical Vapor Deposition (CVD): Silicon-containing gases (e.g., silane, SiH₄) are decomposed at high temperatures to deposit a thin layer of silica on a substrate.
Industrial Production Methods
In industrial settings, vitreous silica is often produced using the flame hydrolysis method due to its efficiency and scalability. The process involves the continuous feeding of silicon tetrachloride into a hydrogen-oxygen flame, where it reacts to form silica particles. These particles are then collected and fused to form a solid vitreous silica product.
Analyse Chemischer Reaktionen
Types of Reactions
Silica, vitreous, can undergo various chemical reactions, including:
Oxidation: Silica is generally resistant to oxidation due to its stable SiO₂ structure.
Reduction: Silica can be reduced to silicon in the presence of strong reducing agents, such as magnesium or aluminum, at high temperatures.
Substitution: Silica can react with certain chemicals to form substituted silicates. For example, it can react with sodium hydroxide to form sodium silicate.
Common Reagents and Conditions
Oxidation: Typically, no specific reagents are required as silica is already in its oxidized form.
Reduction: Strong reducing agents like magnesium or aluminum are used at high temperatures (above 1000°C).
Substitution: Sodium hydroxide (NaOH) is commonly used in aqueous solutions at elevated temperatures.
Major Products Formed
Reduction: Silicon (Si) and magnesium oxide (MgO) or aluminum oxide (Al₂O₃).
Substitution: Sodium silicate (Na₂SiO₃).
Wissenschaftliche Forschungsanwendungen
Silica, vitreous, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography for separating and analyzing compounds.
Biology: Employed in the preparation of biosensors and as a substrate for cell culture.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.
Wirkmechanismus
The mechanism by which silica, vitreous, exerts its effects depends on its application. For example:
Catalysis: Silica acts as a support material, providing a large surface area for catalytic reactions.
Drug Delivery: Silica nanoparticles can encapsulate drugs and release them in a controlled manner.
Biosensors: Silica substrates can immobilize biomolecules, allowing for the detection of specific analytes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quartz: Another form of silicon dioxide with a crystalline structure.
Fused Silica: Similar to vitreous silica but produced by melting high-purity quartz.
Silica Gel: Amorphous form of silicon dioxide used as a desiccant.
Uniqueness
Vitreous silica is unique due to its amorphous structure, which provides different physical and chemical properties compared to its crystalline counterparts. It has a higher thermal stability and lower thermal expansion, making it suitable for high-temperature applications.
Eigenschaften
CAS-Nummer |
60412-98-8 |
|---|---|
Molekularformel |
C26H46O4 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
2-octadec-9-enoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h9-10,23-24H,2-8,11-22H2,1H3,(H,27,28) |
InChI-Schlüssel |
LWMJNFRARYGRPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)



![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)







![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
